![molecular formula C27H21N3O5S3 B2425808 [4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 372505-20-9](/img/structure/B2425808.png)
[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate” is a complex organic molecule. It is a derivative of antipyrine, a type of analgesic and antipyretic drug . The compound contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and a thiazolidine ring .
Synthesis Analysis
The synthesis of this compound or its similar derivatives typically involves the reaction of 4-aminoantipyrine with benzoylisothiocynate in an equimolar ratio . The reaction likely proceeds through nucleophilic substitution and condensation mechanisms, leading to the formation of the complex structure of the compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including a thiophene ring, a pyrazole ring, and a thiazolidine ring . The compound also contains a methoxy group and a carboxylate group attached to the thiophene ring . The structure of the compound has been elucidated using various spectroscopic techniques, including X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions. The presence of multiple functional groups provides numerous sites for nucleophilic and electrophilic attack. The reactivity of the compound can be influenced by factors such as the nature of the solvent, temperature, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple polar functional groups suggests that the compound would have significant polarity and could potentially form hydrogen bonds. The compound’s stability, solubility, melting point, and boiling point would depend on factors such as its molecular weight, the nature of its functional groups, and the presence of intermolecular forces .Aplicaciones Científicas De Investigación
Hetero-Diels–Alder Reactions
- A study by Velikorodov, Shustova, and Kovalev (2017) explored Hetero-Diels–Alder reactions involving similar thiazolidin compounds. They focused on the synthesis of dimethyl 9,9-dimethyl-2-oxo-8a,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8(3H,4aH)-diylidenedicarbamate and its derivatives, which showed varying yields. This research contributes to the understanding of the reaction mechanisms and potential applications of thiazolidin compounds in organic chemistry (Velikorodov, Shustova, & Kovalev, 2017).
Synthesis of Triazafulvalene Systems
- Uršič, Svete, and Stanovnik (2010) reported the synthesis of novel triazafulvalene systems, including compounds structurally related to the queried chemical. Their work involved the cycloaddition and subsequent modifications of imidazolidine derivatives, leading to the creation of new molecular systems with potential applications in material sciences (Uršič, Svete, & Stanovnik, 2010).
Aldose Reductase Inhibitors
- Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, including molecules similar to the compound . They evaluated these compounds as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. This research provides insights into the potential therapeutic applications of these compounds (Ali et al., 2012).
Antitumor Activity
- Horishny and Matiychuk (2021) explored the synthesis of esters and amides based on 2-sulfanylidene-1,3-thiazolidin compounds and evaluated their antitumor activity. They discovered moderate antitumor activity against various human cancer cell lines, indicating the potential use of these compounds in cancer research (Horishny & Matiychuk, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S3/c1-16-23(25(32)30(28(16)2)18-8-5-4-6-9-18)29-24(31)22(38-27(29)36)15-17-11-12-19(20(14-17)34-3)35-26(33)21-10-7-13-37-21/h4-15H,1-3H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDFBONMTJYLDE-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

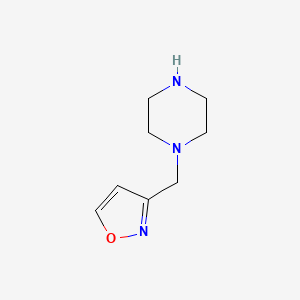
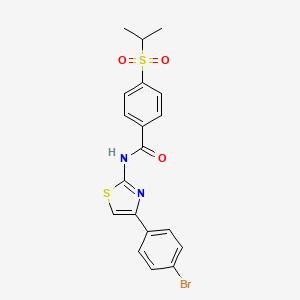

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
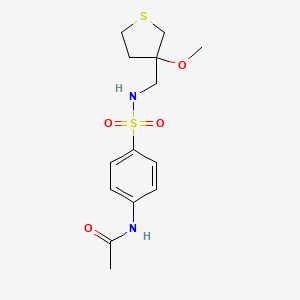
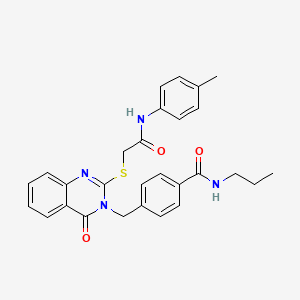
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
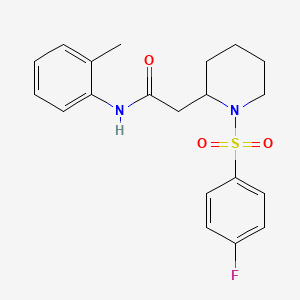
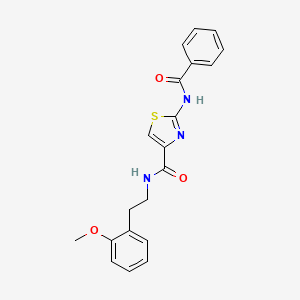

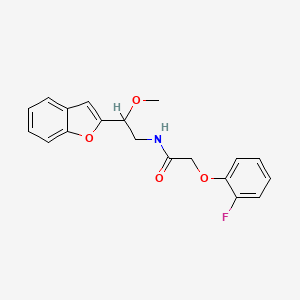
![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
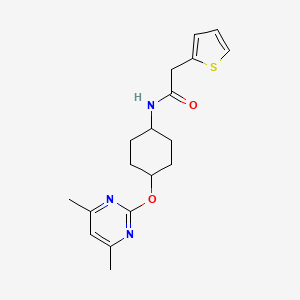
![Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate](/img/structure/B2425748.png)